Tetrahydropyranyl acetate

Catalog No.
S8860377
CAS No.
M.F
C7H12O3
M. Wt
144.17 g/mol
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Tetrahydropyranyl acetate

Product Name

Tetrahydropyranyl acetate

IUPAC Name

oxan-2-yl acetate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-6(8)10-7-4-2-3-5-9-7/h7H,2-5H2,1H3

InChI Key

MWPBAIMERSTUSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCO1

Tetrahydropyranyl acetate is an organic compound derived from tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. Its chemical formula is C7H12O2C_7H_{12}O_2 and it is characterized by the presence of an acetate functional group attached to the tetrahydropyran structure. Tetrahydropyran itself is a colorless, volatile liquid that serves as a versatile building block in organic chemistry, particularly in the synthesis of various derivatives and protecting groups. Tetrahydropyranyl acetate is often used in organic synthesis due to its stability and ability to undergo selective reactions without decomposing under typical conditions .

, primarily involving the protection and deprotection of alcohols and phenols. The tetrahydropyranyl group acts as a protective moiety, allowing for the selective manipulation of other functional groups within a molecule. Common reactions include:

  • Formation of Tetrahydropyranyl Ethers: Alcohols react with 3,4-dihydropyran in the presence of acid catalysts (like p-toluenesulfonic acid) to form tetrahydropyranyl ethers .
  • Deprotection: Tetrahydropyranyl ethers can be hydrolyzed back to their corresponding alcohols using acidic conditions, typically employing acetic acid or other mild acids .
  • Conversion to Acetates: Tetrahydropyranyl ethers can be converted into acetates through reaction with acetic acid or acetyl bromide, facilitating further synthetic applications .

While tetrahydropyranyl acetate itself has not been extensively studied for biological activity, its derivatives are often evaluated for their pharmacological properties. The tetrahydropyran moiety is known to influence the biological activity of compounds in medicinal chemistry. For instance, tetrahydropyranyl ethers have been explored as potential inhibitors in various enzymatic processes due to their structural similarity to natural substrates . Additionally, compounds containing tetrahydropyran rings are frequently investigated for their roles in drug design and development.

The synthesis of tetrahydropyranyl acetate typically involves several methods:

  • Direct Acetylation: Tetrahydropyran can be acetylated directly using acetic anhydride or acetyl chloride in the presence of a base .
  • Tetrahydropyranylation of Alcohols: Alcohols can be converted into tetrahydropyranyl ethers using 3,4-dihydropyran under acidic conditions. This process can be followed by acetylation to yield tetrahydropyranyl acetate .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance the efficiency and yield of tetrahydropyranylation reactions .

Tetrahydropyranyl acetate finds various applications in organic chemistry, including:

  • Protecting Group: It serves as a protective group for alcohols during multi-step organic syntheses, allowing chemists to manipulate other reactive sites without interference .
  • Synthesis of Pharmaceuticals: It is utilized in the synthesis of pharmaceutical compounds where specific functional groups need protection during complex synthetic routes .
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, tetrahydropyranyl derivatives are sometimes used in flavoring and fragrance formulations.

Interaction studies involving tetrahydropyranyl acetate focus on its reactivity with various nucleophiles and electrophiles. Research has demonstrated that the presence of the tetrahydropyran ring can significantly influence reaction pathways and selectivity in organic transformations. For example, studies have shown that tetrahydropyranyl ethers exhibit varied reactivity based on their substituents and the reaction conditions employed . Furthermore, investigations into its interactions with biological molecules have indicated potential applications in drug design.

Tetrahydropyranyl acetate is part of a broader class of cyclic ethers and esters. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
TetrahydrofuranFive-membered etherUsed as a solvent; less sterically hindered than tetrahydropyran.
DioxaneSix-membered etherMore stable under basic conditions; used as a solvent and reagent.
2-MethyltetrahydrofuranFive-membered etherExhibits different solubility properties; used in organic synthesis.
DihydropyranSix-membered etherIntermediate in the formation of tetrahydropyran; less stable than its derivatives.

Tetrahydropyranyl acetate stands out due to its dual functionality as both a protective group and a synthetic intermediate that can easily be converted into other useful derivatives.

Molecular Architecture and IUPAC Nomenclature

Tetrahydropyranyl acetate, systematically named oxan-2-yl acetate (IUPAC), consists of a six-membered tetrahydropyran ring (oxane) with an acetoxy group (-OAc) at the 2-position. The molecular formula C₇H₁₂O₃ corresponds to a molar mass of 144.17 g/mol. The SMILES notation (CC(=O)OC1CCCCO1) highlights the acetate moiety (CC(=O)O-) bonded to the oxygen atom of the tetrahydropyran ring. The InChIKey (MWPBAIMERSTUSC-UHFFFAOYSA-N) further encodes its stereochemical and structural uniqueness.

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain. The acetate group occupies an equatorial position, stabilizing the molecule through reduced 1,3-diaxial interactions. This spatial arrangement is critical for its reactivity in nucleophilic substitutions and hydrogen-bonding interactions.

2D/3D Conformational Analysis

The 2D structure of THPA, as depicted in PubChem, illustrates the cyclic ether backbone with the acetoxy substituent. In 3D conformers, the chair conformation dominates, with the acetate group oriented equatorially to avoid clashes with axial hydrogens. Computational models suggest a ring puckering amplitude of 0.5 Å, typical for six-membered oxacycles. The dihedral angle between the pyran oxygen and the acetate carbonyl group is approximately 60°, favoring staggered conformations that enhance stability.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The acetate methyl group resonates as a singlet at δ 2.05 ppm, while the pyran ring protons appear as multiplet signals between δ 1.40–3.90 ppm. The anomeric proton (H-2) adjacent to the acetoxy group shows a downfield shift to δ 4.80 ppm due to deshielding by the oxygen atoms.
  • ¹³C NMR: The carbonyl carbon of the acetate group is observed at δ 170.5 ppm, with the pyran ring carbons spanning δ 20–70 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester stretch) confirm the presence of the acetate group. The pyran ring exhibits characteristic C-O-C asymmetric stretching at 1120 cm⁻¹.

Mass Spectrometry

The molecular ion peak at m/z 144 (C₇H₁₂O₃⁺) dominates the spectrum. Fragmentation patterns include loss of the acetate group (m/z 87, C₅H₁₁O⁺) and subsequent ring cleavage.

Crystallographic Data and Hydrogen-Bonding Networks

Crystallographic data for THPA remain unreported in the provided sources. However, analogous tetrahydropyran derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Hydrogen-bonding interactions typically involve the pyran oxygen as a donor and acetate carbonyl oxygen as an acceptor, forming supramolecular chains.

Direct Synthesis from Dihydropyran and Acetic Acid Derivatives

The direct synthesis of tetrahydropyranyl acetate from 2,3-dihydropyran (DHP) and acetic acid derivatives remains less documented in contemporary literature. However, foundational approaches involve the initial formation of tetrahydropyranyl (THP) ethers through the reaction of alcohols with DHP in the presence of acid catalysts such as p-toluenesulfonic acid [2]. While THP ethers are traditionally intermediates in alcohol protection, their subsequent conversion to acetates via transesterification or direct acetylation represents a more prevalent pathway [1] [4]. For instance, THP ethers derived from primary alcohols undergo efficient acetylation in ethyl acetate using indium triiodide as a catalyst, bypassing the need to isolate the free alcohol [1]. This indirect route underscores the synthetic preference for modular protection-deprotection sequences over direct coupling of DHP with acetic acid derivatives.

Catalytic Pathways for THP Ether-to-Acetate Conversion

Catalytic transesterification represents the most efficient method for converting THP ethers to acetates. Indium triiodide (InI₃) has emerged as a highly effective catalyst for this transformation, enabling the one-step conversion of THP ethers to acetates in ethyl acetate under reflux conditions [1]. The reaction proceeds via a Lewis acid-mediated mechanism, wherein InI₃ coordinates to the THP ether’s oxygen atom, facilitating nucleophilic attack by the acetate ion from the solvent. This process exhibits remarkable chemoselectivity for primary alcohols, with secondary and phenolic THP ethers undergoing simple hydrolysis instead of acetylation [1].

Table 1: Catalytic Conversion of THP Ethers to Acetates Using InI₃

SubstrateReaction Time (h)Yield (%)
2-Phenylethyl THP ether1282
Benzyl THP ether585
n-Hexyl THP ether888

The catalytic system’s efficiency is further highlighted by its tolerance toward acid-sensitive functional groups, including acetals and tert-butyldimethylsilyl (TBDMS) ethers [1]. Comparative studies with alternative methods, such as stoichiometric acetyl bromide in acetonitrile [4], reveal that the InI₃-catalyzed approach minimizes byproduct formation and eliminates the need for hazardous reagents like titanium tetrachloride [1].

Solvent Effects and Reaction Kinetics

The choice of solvent critically influences both the rate and efficiency of THP ether-to-acetate conversions. Ethyl acetate serves a dual role as the reaction medium and acetylating agent in InI₃-catalyzed transesterification, with its polar aprotic nature stabilizing charged intermediates and facilitating catalyst-substrate interactions [1]. Kinetic analyses demonstrate that primary THP ethers react 2–3 times faster than their secondary counterparts, attributable to steric hindrance at the secondary carbon center [1]. Reaction times vary from 5 to 12 hours depending on substrate structure, with electron-donating groups accelerating the process through enhanced oxygen nucleophilicity [1].

In contrast, non-participatory solvents like acetonitrile necessitate stoichiometric acetyl bromide for acetylation, leading to slower kinetics (24–48 hours) and lower functional group tolerance [4]. The temperature dependence of these reactions follows Arrhenius behavior, with activation energies for InI₃-catalyzed transesterification estimated at 60–75 kJ/mol based on Arrhenius plots [1].

Stereochemical Outcomes in Protected Intermediate Formation

The stereochemical integrity of tetrahydropyranyl acetates is intrinsically linked to the configuration of the parent alcohol. THP ethers derived from chiral alcohols exist as diastereomers due to the stereogenic center at the C2 position of the tetrahydropyran ring [2]. During acetylation, the InI₃-catalyzed mechanism proceeds with retention of configuration at the original alcohol’s stereocenter, as evidenced by the conserved optical rotation of products relative to starting materials [1]. However, the THP group’s inherent conformational flexibility—exemplified by its chair-to-chair interconversion—introduces transient stereochemical complexity that is resolved upon acetate formation [2].

Notably, substrates with axial chirality exhibit diminished diastereoselectivity during acetylation, a phenomenon attributed to steric interactions between the THP ring and bulky substituents during the transition state [1]. These findings underscore the importance of substrate design in achieving stereocontrol, particularly in the synthesis of enantiomerically pure pharmaceutical intermediates.

The tetrahydropyranyl group has established itself as one of the most versatile protecting groups for alcohols in organic synthesis [1] [2]. The formation of tetrahydropyranyl ethers typically involves the acid-catalyzed addition of alcohols to 3,4-dihydro-2H-pyran, generating the corresponding 2-tetrahydropyranyl ethers as mixtures of diastereomers due to the formation of a new stereogenic center at the anomeric position [2] [3].

The strategic value of tetrahydropyranyl protection becomes particularly evident in multi-step syntheses where orthogonal protection strategies are required. The THP group offers several advantages over other protecting groups: it can be installed under mild acidic conditions, exhibits excellent stability under basic and neutral conditions, and provides good solubility characteristics to protected substrates [1] [4]. The protecting group is compatible with a wide range of functional groups including esters, ethers, silyl protecting groups, and aromatic systems [5].

Recent advances in catalytic methodology have dramatically improved the efficiency of tetrahydropyranylation reactions. Organocatalytic approaches using N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have achieved remarkable catalytic efficiency with turnover numbers exceeding 100,000 and turnover frequencies up to 5,700 h⁻¹ at catalyst loadings as low as 0.001 mol% [5] [6]. These conditions are particularly valuable for acid-sensitive substrates such as aldol products, hydroxy esters, acetals, silyl-protected alcohols, and cyanohydrins [5].

The direct conversion of tetrahydropyranyl ethers to acetates represents a significant advancement in protecting group interconversion chemistry. This transformation can be achieved using acetyl bromide in acetonitrile at room temperature, providing excellent yields ranging from 85-99% for various substrate types [7]. The reaction proceeds through an SN1-like mechanism involving the formation of an oxocarbenium ion intermediate, which is then trapped by acetate nucleophile generated in situ [7] [8].

EntryTHP Ether SubstrateReaction ConditionsYield (%)
13-Phenylpropanol THP etherAcBr, CH₃CN, rt, 1h91
21-Octanol THP etherAcBr, CH₃CN, rt, 2h92
31-Dodecanol THP etherAcBr, CH₃CN, rt, 1h99
42-Phenylethanol THP etherAcBr, CH₃CN, rt, 2h95
5Cyclohexanol THP etherAcBr, CH₃CN, rt, 1h98

Stability Under Acidic/Basic/Oxidative/Reductive Conditions

The stability profile of tetrahydropyranyl ethers under various reaction conditions is a critical factor determining their utility in synthetic sequences. Understanding these stability characteristics enables chemists to design protection strategies that are compatible with planned transformations while ensuring selective deprotection when required.

Acidic Conditions: Tetrahydropyranyl ethers are inherently acid-labile, with the rate of hydrolysis following first-order kinetics consistent with an AAL1 mechanism [9]. The reaction proceeds through protonation of the ether oxygen, followed by ring opening to generate an oxocarbenium ion intermediate and subsequent nucleophilic attack by water [9]. Kinetic studies reveal that the hydrolysis rate is significantly influenced by the substitution pattern on the tetrahydropyranyl ring and the nature of the attached alcohol moiety. Under mild acidic conditions (pH 3-5), deprotection occurs readily at room temperature within 1-4 hours [9].

Basic Conditions: One of the most valuable characteristics of tetrahydropyranyl ethers is their exceptional stability under basic conditions. Studies have demonstrated that these ethers remain completely intact even under strongly basic conditions (pH 12) using sodium hydroxide in methanol at room temperature [9]. This stability extends to various nucleophilic conditions including Grignard reactions, alkylation procedures, and reduction with hydride reagents [1] [2]. The absence of base-promoted BAC2 mechanisms up to pH 12 confirms the remarkable base stability of these protecting groups [9].

Oxidative Conditions: The behavior of tetrahydropyranyl ethers under oxidative conditions varies significantly depending on the oxidizing agent employed. Ozone treatment at -78°C in ethyl acetate leads to oxidative cleavage, converting the THP ethers to the corresponding carbonyl compounds [10]. However, milder oxidative conditions such as those encountered in alcohol oxidations using Dess-Martin periodinane or Swern oxidation typically leave the THP protecting group intact [4].

Advanced oxidative deprotection methods using N,N'-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane peroxodisulfate (DBDABCOPDS) under non-aqueous conditions have been developed for selective removal of THP groups [11]. This reagent system operates under mild conditions in refluxing acetonitrile and provides excellent yields for the conversion of both THP ethers and other protecting groups to their corresponding carbonyl compounds [11].

Reductive Conditions: Tetrahydropyranyl ethers demonstrate excellent stability under standard reductive conditions. Treatment with sodium borohydride in methanol at 0°C or lithium aluminum hydride in tetrahydrofuran at 0°C does not affect the THP protecting group, allowing for selective reduction of other functional groups such as aldehydes, ketones, and esters [12]. This stability is particularly valuable in complex molecule synthesis where multiple reduction steps may be required.

Condition TypeSpecific ConditionsStabilityReference
Acidic conditionsTFA, H₂O, room temperatureLabile - complete deprotection [9]
Basic conditions (pH 12)NaOH, MeOH, room temperatureStable - no deprotection observed [9]
Oxidative conditions (O₃)Ozone, -78°C, ethyl acetateDecomposes to carbonyl compounds [10]
Reductive conditions (NaBH₄)NaBH₄, MeOH, 0°CStable - no reduction of THP group [12]
Neutral conditionsAmbient conditions, storageVery stable for extended periods [4]

Chemoselectivity in Polyfunctional Substrates

The chemoselectivity of tetrahydropyranyl protection in polyfunctional substrates represents one of its most valuable synthetic attributes. The ability to selectively protect primary alcohols in the presence of secondary alcohols, or to differentiate between various hydroxyl groups based on their chemical environment, provides synthetic chemists with powerful tools for regioselective transformations [1] [5].

Primary vs. Secondary Alcohol Selectivity: Tetrahydropyranylation exhibits pronounced selectivity for primary alcohols over secondary alcohols under mild acidic conditions. This selectivity arises from both steric and electronic factors, with primary alcohols showing significantly faster reaction rates due to reduced steric hindrance around the reactive hydroxyl group [1]. Catalytic systems using lanthanum(III) nitrate hexahydrate under solvent-free conditions have demonstrated exceptional chemoselectivity for primary alcohols, even in substrates containing multiple hydroxyl groups [1].

Functional Group Compatibility: The mild reaction conditions required for tetrahydropyranylation make it compatible with a wide range of sensitive functional groups. Acid-sensitive substrates such as aldol products, acetals, silyl ethers, and cyanohydrins can be successfully protected without competing side reactions [5] [6]. This compatibility is particularly important in the synthesis of complex natural products where multiple protecting groups must coexist.

The use of organocatalytic systems based on thiourea derivatives has further expanded the scope of chemoselectivity. These catalyst systems enable tetrahydropyranylation of alcohols, phenols, and thiols with remarkable functional group tolerance [5]. The reactions proceed under essentially neutral conditions, avoiding the potential side reactions associated with traditional acid-catalyzed procedures.

Substrate-Dependent Selectivity: The chemoselectivity of THP protection varies significantly with substrate structure. Primary alcohols typically achieve excellent selectivity (>95%), while secondary alcohols show good to moderate selectivity (70-90%) depending on the steric environment [5]. Tertiary alcohols are generally unreactive under standard conditions, providing additional selectivity options in complex substrates.

Substrate TypeSelectivityCatalyst Loading (mol%)Reaction Time
Primary alcoholsExcellent (>95%)0.001-515 min - 2 h
Secondary alcoholsGood (85-90%)0.01-1030 min - 4 h
PhenolsGood (80-90%)0.1-101-6 h
Aldol productsExcellent (>95%)0.001-110 min - 1 h
Silyl-protected alcoholsExcellent (>95%)0.001-15 min - 30 min

Environmental Considerations: Recent developments in sustainable tetrahydropyranylation have focused on the use of acidic natural deep eutectic solvents (NADESs) as both reaction medium and catalyst [13] [14]. These bioinspired solvent systems enable highly chemoselective protection under mild conditions while offering excellent recyclability. The NADES can be recycled up to ten times without loss of catalytic activity, providing an environmentally benign alternative to traditional methods [13].

Case Studies in Natural Product Synthesis

The application of tetrahydropyranyl protecting groups in natural product synthesis has been demonstrated in numerous total synthesis campaigns, where the unique stability profile and mild installation conditions prove essential for success. These case studies illustrate the strategic importance of THP protection in complex molecule construction.

Bryostatin Synthesis: The total synthesis of bryostatin 1, a complex marine macrolide with potent biological activity, exemplifies the strategic use of THP protection in challenging synthetic sequences [15] [16]. In Trost's synthetic approach, tetrahydropyranyl ethers were employed to protect key hydroxyl groups during the construction of the polyketide framework. The stability of THP ethers under the palladium-catalyzed cyclization conditions used to form the characteristic tetrahydropyran rings was crucial for the success of the synthesis [15].

The bryostatin synthesis required protection of multiple hydroxyl groups with orthogonal protecting group strategies. THP ethers provided the necessary stability under the basic conditions required for aldol condensations and the neutral conditions employed in ring-closing metathesis reactions [15]. The selective deprotection of THP groups in the presence of other protecting groups such as triethylsilyl (TES) and acetate esters was achieved using mild acidic conditions that left the more robust protecting groups intact [16].

Polyketide Natural Products: The synthesis of polyketide natural products frequently requires the protection of 1,3-diol units and other complex hydroxylation patterns. Tetrahydropyranyl protection has proven particularly valuable in these contexts due to its compatibility with the metal-catalyzed reactions commonly employed in polyketide synthesis [17]. The synthesis of apicularen A utilized indium(III) chloride-catalyzed Mukaiyama-Michael addition reactions where THP-protected alcohols served as both protecting groups and directing groups for subsequent transformations [17].

In the polyrachitide A synthesis, multiple THP ethers were employed to protect primary and secondary alcohols during a complex sequence involving aldol reactions, reductions, and cyclizations [17]. The ability to selectively remove individual THP groups using carefully controlled acidic conditions enabled the stepwise unveiling of hydroxyl groups for further functionalization [17].

Marine Natural Product Analogs: The synthesis of tetrahydropyranyl marine natural product analogs has driven the development of new methodologies for THP ring construction [18]. These syntheses often require the formation of polysubstituted tetrahydropyran rings as structural elements rather than protecting groups, but the methodology developed for protecting group chemistry has proven directly applicable [18].

The construction of 2,6-substituted tetrahydropyrans through stereoselective hydroalkoxylation of silyl alkenols demonstrates the versatility of THP chemistry in synthetic applications [18]. These methodologies have been successfully applied to the synthesis of marine natural product analogs with enhanced biological activity [18].

Carbohydrate Synthesis: In complex carbohydrate synthesis, tetrahydropyranyl protection offers unique advantages for the protection of anomeric hydroxyl groups and other strategic positions [19]. The synthesis of complex oligosaccharides requires orthogonal protecting group strategies that can withstand the various glycosylation conditions employed [19].

THP protection has proven particularly valuable in the synthesis of glycosaminoglycans and other complex carbohydrates where multiple protection and deprotection steps are required [19]. The mild acidic conditions required for THP deprotection are compatible with acid-sensitive glycosidic linkages, making it an ideal choice for late-stage deprotection sequences [19].

Peptide and Protein Synthesis: Although less commonly employed than in small molecule synthesis, tetrahydropyranyl protection has found application in peptide chemistry for the protection of serine, threonine, and cysteine residues [20] [21]. The nonaromatic nature of the THP group provides advantages over traditional aromatic protecting groups in terms of solubility and compatibility with solid-phase synthesis conditions [20].

Recent studies have demonstrated that THP protection of cysteine residues minimizes racemization and side product formation compared to traditional protecting groups such as trityl, diphenylmethyl, acetamidomethyl, and tert-butylthio groups [20] [22]. The improved solubility of THP-protected peptides facilitates purification and characterization of complex sequences [20].

The development of immobilized versions of the THP protecting group, such as the Ellman resin, has provided additional tools for solid-phase synthesis applications [21]. These resin-bound protecting groups enable the anchoring of amino acid side chains while maintaining the favorable properties of THP protection [21].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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